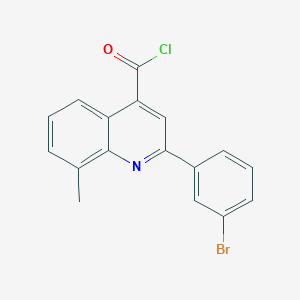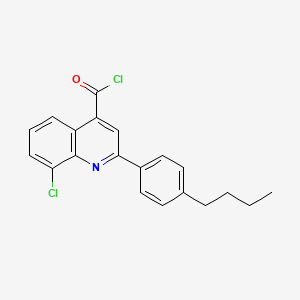
Acide 2-((tert-butoxycarbonyl)amino)-2-cyclobutylacétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclobutylacetic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during various chemical transformations.
Applications De Recherche Scientifique
2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid has several applications in scientific research:
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as tert-butoxycarbonyl (boc) protected amino acids, are known to interact with various proteins and enzymes . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Boc-protected amino acids, which share a similar structure, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
Boc-protected amino acids are commonly used in the synthesis of peptides and proteins . These molecules play crucial roles in various biochemical pathways, including signal transduction, enzymatic reactions, and cellular structure formation.
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure and properties, such as solubility and stability .
Result of Action
The use of boc-protected amino acids in peptide synthesis can result in the formation of specific peptide sequences with diverse biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and its removal during peptide synthesis . Additionally, the temperature and solvent used can also influence the reaction efficiency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using flow microreactor systems. These systems allow for the continuous introduction of the Boc group into various organic compounds, ensuring high yields and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl in ethyl acetate, and oxalyl chloride in methanol.
Substitution: Reagents such as DMAP and Boc2O are used for the protection step, while various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the nucleophile used in the substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature a Boc group protecting an amino acid.
tert-Butoxycarbonyl derivatives of amino acids: Similar to the target compound, these derivatives are used in peptide synthesis and other organic transformations.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is unique due to its cyclobutylacetic acid moiety, which imparts distinct steric and electronic properties compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Propriétés
IUPAC Name |
2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFGIXTRBDGRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














